molecular formula C5H12FN B1472462 2-Fluoro-2-methylbutan-1-amine CAS No. 1554159-58-8

2-Fluoro-2-methylbutan-1-amine

Cat. No. B1472462
CAS RN: 1554159-58-8
M. Wt: 105.15 g/mol
InChI Key: HIZDBGWBBUYSNP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-2-methylbutan-1-amine” would depend on its chemical structure and the conditions under which the reactions are carried out. General principles of chemical reactor analysis and design could be applied to understand the reactions .

Scientific Research Applications

Ehrlich Pathway and Fermented Foods

Research on the Ehrlich pathway, which involves the enzymatic conversion of amino acids into various metabolites, including alcohols and acids, could be relevant for understanding the biochemical transformations and applications of 2-Fluoro-2-methylbutan-1-amine. A study by Matheis, Granvogl, and Schieberle (2016) detailed the quantitation and chiral analysis of aroma compounds formed by this pathway in fermented foods, emphasizing the importance of enzymatic processes in flavor development (Matheis, Granvogl, & Schieberle, 2016).

Synthesis of Functionalized β-Fluoro Amines

The synthesis of functionalized β-fluoro amines through the sequential ring-opening of aziridinium salts by bromide and fluoride, as investigated by D’hooghe and Kimpe (2006), showcases a method that could potentially be adapted for synthesizing derivatives of this compound (D’hooghe & Kimpe, 2006).

Enantioselective Synthesis and Chiral Analysis

The use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess (ee) of α-chiral amines, described by Rodríguez-Escrich et al. (2005), might provide a framework for analyzing the chirality of this compound derivatives in research applications (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Fluorine in Pharmaceutical Chemistry

The incorporation of fluorine into pharmaceutical compounds enhances their properties, as discussed in the synthesis and biological evaluation of novel propargyl amines for detecting MAO-B activity. This research by Nag et al. (2013) could imply potential pharmaceutical applications for fluorinated amines, including this compound, in the development of imaging agents and therapeutic compounds (Nag, Kettschau, Heinrich, Varrone, Lehmann, Gulyás, Thiele, Keller, & Halldin, 2013).

Future Directions

The future directions for a compound like “2-Fluoro-2-methylbutan-1-amine” would depend on its potential applications. For example, if it has potential uses in medicinal chemistry, future research could focus on improving its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-fluoro-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN/c1-3-5(2,6)4-7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZDBGWBBUYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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